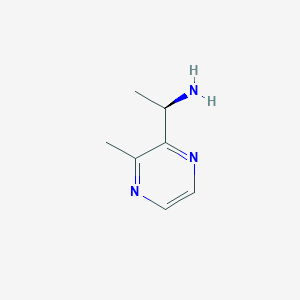
(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines This compound features a pyrazine ring substituted with a methyl group and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones.
Methylation: The pyrazine ring is then methylated using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could produce various alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. It could serve as a lead compound in drug discovery efforts.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or as a precursor for materials with specific properties.
作用機序
The mechanism of action of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
類似化合物との比較
Similar Compounds
(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine: can be compared to other pyrazine derivatives, such as 2-methylpyrazine and 2-aminopyrazine.
Ethanamine derivatives: Compounds like (1R)-1-phenylethan-1-amine and (1R)-1-(2-pyridyl)ethan-1-amine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(1R)-1-(3-methylpyrazin-2-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,8H2,1-2H3/t5-/m1/s1 |
InChIキー |
ZSXDATROELJNEU-RXMQYKEDSA-N |
異性体SMILES |
CC1=NC=CN=C1[C@@H](C)N |
正規SMILES |
CC1=NC=CN=C1C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


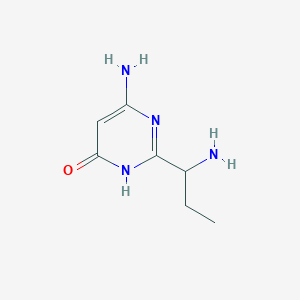
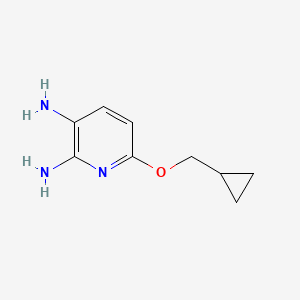
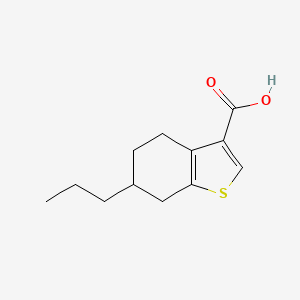
![N'-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridec-4-ene-5-carbohydrazide](/img/structure/B13314117.png)
![1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13314120.png)

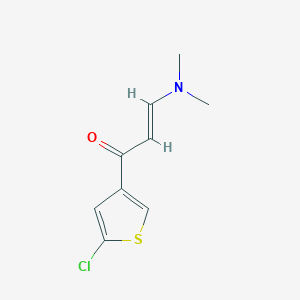
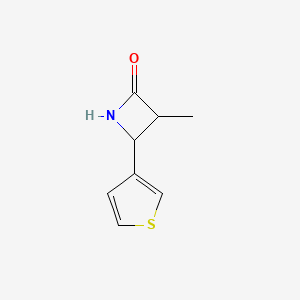
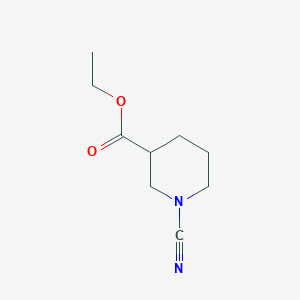
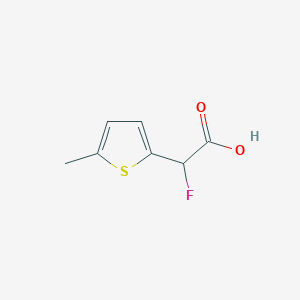
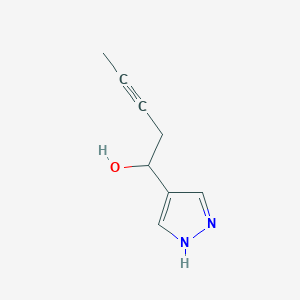
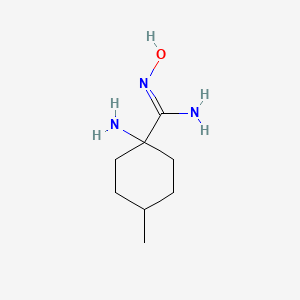
![[1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine](/img/structure/B13314177.png)

